An In-depth Technical Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one: A Key Intermediate in Kinase Inhibitor Synthesis
An In-depth Technical Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 7-Fluoro-6-nitroquinazolin-4(3H)-one. This compound serves as a pivotal building block in the development of targeted cancer therapeutics, particularly multi-targeted Raf kinase inhibitors.
Core Chemical Properties
7-Fluoro-6-nitroquinazolin-4(3H)-one is a solid, appearing as a light yellow to orange powder.[1] Its chemical structure is characterized by a quinazolinone core, functionalized with a fluorine atom at the 7th position and a nitro group at the 6th position.[1] This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of 7-Fluoro-6-nitroquinazolin-4(3H)-one
| Property | Value | Reference(s) |
| CAS Number | 162012-69-3 | [1][2] |
| Molecular Formula | C₈H₄FN₃O₃ | [1][3] |
| Molecular Weight | 209.13 g/mol | [1] |
| Melting Point | 288 °C (decomposes) | [1] |
| Appearance | Light yellow to orange powder/crystal | [1] |
| Purity (by HPLC) | >98.0% | [1] |
| Storage | Room temperature, sealed in a dry, dark place | [1][2] |
Synthesis and Experimental Protocols
The synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one is most commonly achieved through the nitration of 7-Fluoroquinazolin-4(3H)-one.[3] An alternative pathway involves the cyclization of 2-amino-4-fluorobenzoic acid followed by nitration.
Experimental Protocol: Nitration of 7-Fluoroquinazolin-4(3H)-one[3]
This protocol is based on a reported procedure for the synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one.
Materials:
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7-Fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol)
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Concentrated Sulfuric Acid (H₂SO₄) (100 ml)
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Fuming Nitric Acid (HNO₃) (100 ml)
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Ice-water (1500 ml)
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Acetic Acid for recrystallization
Procedure:
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In a suitable reaction vessel, carefully add 7-Fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour.
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After the reaction is complete, cool the mixture and pour it onto 1500 ml of ice-water. This will cause the crude product to precipitate.
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Collect the crude 7-Fluoro-6-nitroquinazolin-4(3H)-one by filtration.
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Purify the crude product by recrystallization from acetic acid to obtain crystals suitable for further use and analysis.
Diagram 1: Synthetic Workflow for 7-Fluoro-6-nitroquinazolin-4(3H)-one
Caption: A schematic overview of the synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one.
Spectroscopic and Crystallographic Data
X-ray crystallography has been employed to determine the solid-state structure of the molecule.[3] The quinazolinone unit is essentially planar, with the nitro group being slightly twisted from this plane.[3]
Table 2: Crystallographic Data for 7-Fluoro-6-nitroquinazolin-4(3H)-one [3]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 5.6360(11) Å |
| b | 8.409(2) Å |
| c | 8.674(2) Å |
| α | 79.38(3)° |
| β | 89.23(3)° |
| γ | 83.83(3)° |
| Volume | 401.70(16) ų |
| Z | 2 |
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 7-Fluoro-6-nitroquinazolin-4(3H)-one is centered around its functional groups, making it a valuable synthon in medicinal chemistry.
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Nucleophilic Aromatic Substitution: The fluorine atom at the 7-position can be displaced by various nucleophiles, allowing for the introduction of diverse substituents. This is a key reaction in the synthesis of many kinase inhibitors.
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Reduction of the Nitro Group: The nitro group at the 6-position can be readily reduced to an amino group, which can then be further functionalized, for example, through amide bond formation.[4]
These reactions enable the synthesis of a wide array of derivatives. A prominent example is the synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a precursor for potent kinase inhibitors.[4][5]
Diagram 2: Key Reactions of 7-Fluoro-6-nitroquinazolin-4(3H)-one
Caption: Reactivity of 7-Fluoro-6-nitroquinazolin-4(3H)-one in drug synthesis.
Biological Significance: Inhibition of the Raf-MEK-ERK Signaling Pathway
Derivatives of 7-Fluoro-6-nitroquinazolin-4(3H)-one have been extensively investigated as inhibitors of the Raf-MEK-ERK signaling pathway.[6] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7]
Mutations in the BRAF gene, a key component of this pathway, are prevalent in various malignancies, including melanoma.[8] Quinazolinone-based inhibitors, synthesized from intermediates like 7-Fluoro-6-nitroquinazolin-4(3H)-one, can block the activity of Raf kinases, thereby inhibiting downstream signaling and suppressing tumor growth.[8]
Diagram 3: The Raf-MEK-ERK Signaling Pathway and its Inhibition
Caption: Inhibition of the Raf-MEK-ERK signaling pathway by quinazolinone derivatives.
Conclusion
7-Fluoro-6-nitroquinazolin-4(3H)-one is a fundamentally important intermediate in the field of medicinal chemistry and drug discovery. Its well-defined chemical properties and versatile reactivity provide a robust platform for the synthesis of a new generation of targeted anticancer agents. A thorough understanding of its synthesis, characterization, and chemical behavior is crucial for researchers and scientists working towards the development of novel kinase inhibitors.
References
- 1. 7-Fluoro-6-nitroquinazolin-4(3H)-one|CAS 162012-69-3 [benchchem.com]
- 2. 162012-69-3|7-Fluoro-6-nitroquinazolin-4(3H)-one|BLD Pharm [bldpharm.com]
- 3. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sjar-tech.com [sjar-tech.com]
- 6. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
